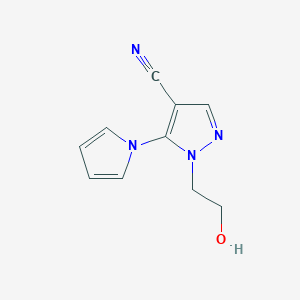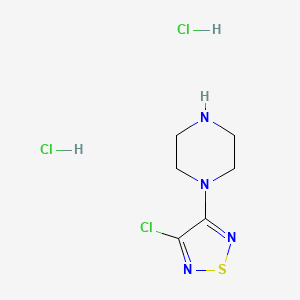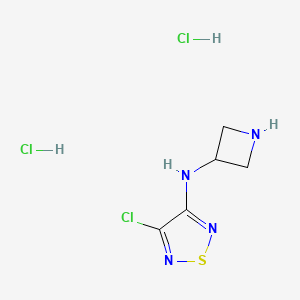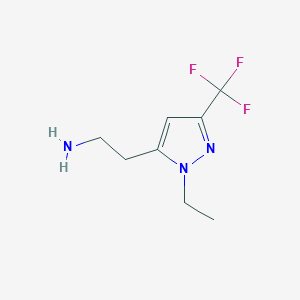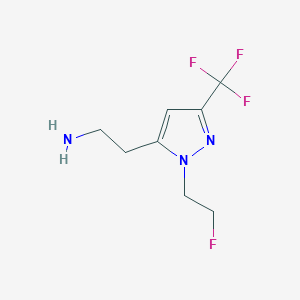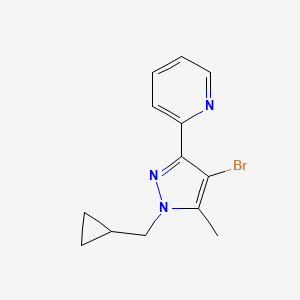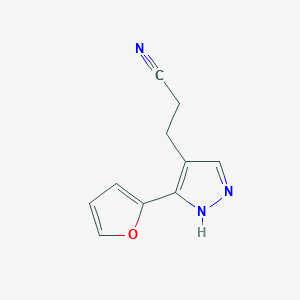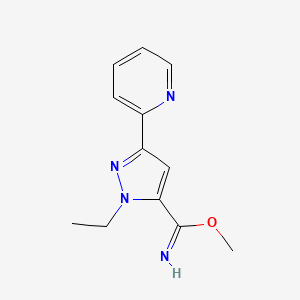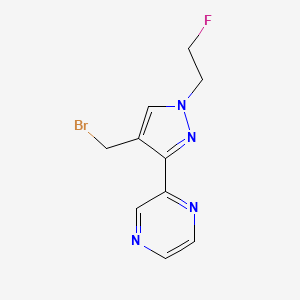
4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine” is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It’s closely related to “6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine”, which has a molecular weight of 228.68 .
Synthesis Analysis
The synthesis of related compounds often involves the use of organolithium reagents . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine” can be represented by the SMILES stringNc1c(Cl)ncnc1NCC2CCCO2 . This indicates that the molecule contains a pyrimidine ring with a chlorine atom at the 4th position, a methyl group at the 2nd position, and a tetrahydrofuran ring attached to the 6th position.
Scientific Research Applications
Non-Covalent Interaction Studies
Researchers conducted studies on compounds similar to 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine, focusing on their synthesis, characterization, and non-covalent interactions. These studies utilized techniques like FT-IR, FT-Raman, NMR, X-ray diffraction, and mass spectrometry, providing insights into the molecular structure and interactions within similar compounds (Zhang et al., 2018).
Optical and Electronic Properties
Pyrimidine derivatives have been explored for their potential in medicine and nonlinear optics (NLO). Research on phenyl pyrimidine derivatives, closely related to 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine, highlighted their promising applications in NLO fields. This study employed density functional theory (DFT) and time-dependent DFT to assess the structural, electronic, and optical properties of these derivatives (Hussain et al., 2020).
Synthesis of Novel Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives, akin to 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine, for potential antibacterial applications has been reported. These syntheses involved creating new pyrimidine structures that could be used for biological screening, highlighting the compound's versatility in synthesizing antibacterial agents (Dave & Shah, 2002).
Nitrification Inhibition in Agriculture
Research on similar pyrimidine compounds has been conducted in the context of agriculture, specifically studying their role as nitrification inhibitors. This research evaluated the degradation and persistence of such compounds in soil, indicating their potential use in improving the efficiency of nitrogenous fertilizers and controlling environmental pollution (Srivastava et al., 2016).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of similar pyrimidines have been extensively studied, focusing on their molecular and electronic structures. This research is significant for understanding the potential of these compounds in various applications, including as nonlinear optical materials (Murthy et al., 2019).
Antiviral and Antimicrobial Studies
The synthesis and evaluation of certain pyrimidines and their derivatives for antimicrobial and antiviral activities have been explored. These studies highlight the potential pharmaceutical applications of compounds structurally related to 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine (Abdelghani et al., 2017).
Future Directions
The future directions for “4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the development of new synthetic methods and the study of their reactivity could provide valuable insights .
properties
IUPAC Name |
4-chloro-2-methyl-6-(oxolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPIMNKMNDKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



